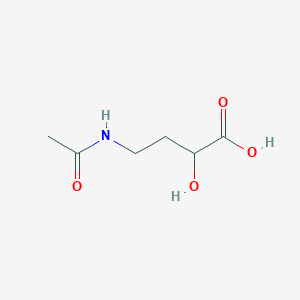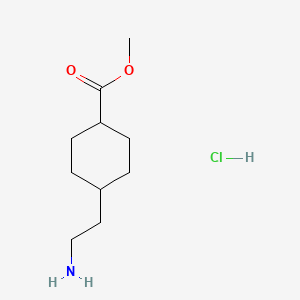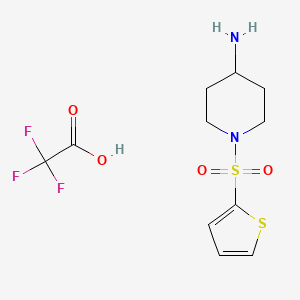![molecular formula C22H30N2O4 B13478646 Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13478646.png)
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a bicyclo[1.1.1]pentane core. This compound is notable for its unique structure, which includes a tert-butyl group, a benzyloxycarbonyl-protected amino group, and a pyrrolidine carboxylate moiety. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design due to its ability to impart desirable physicochemical properties to molecules .
Preparation Methods
The synthesis of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane.
Introduction of the benzyloxycarbonyl-protected amino group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Attachment of the pyrrolidine carboxylate moiety: This is typically done through a coupling reaction, where the pyrrolidine carboxylate is attached to the bicyclo[1.1.1]pentane core.
Chemical Reactions Analysis
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research, including:
Drug Design: The bicyclo[1.1.1]pentane core is used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Biological Research: The compound can be used as a building block for the synthesis of complex molecules that are studied for their biological activities.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of certain functional groups, allowing it to interact with biological targets in a manner similar to natural substrates . This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate: This compound also features a bicyclo[1.1.1]pentane core but lacks the pyrrolidine carboxylate moiety.
tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate: This compound has a similar structure but includes a methyl group instead of the pyrrolidine carboxylate.
3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound features a Boc-protected amino group and a carboxylic acid moiety.
These comparisons highlight the unique structural features of tert-butyl 3-(3-{[(benzyloxy)carbonyl]amino}bicyclo[11
Properties
Molecular Formula |
C22H30N2O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tert-butyl 3-[3-(phenylmethoxycarbonylamino)-1-bicyclo[1.1.1]pentanyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O4/c1-20(2,3)28-19(26)24-10-9-17(11-24)21-13-22(14-21,15-21)23-18(25)27-12-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,23,25) |
InChI Key |
TVVWUSJOJAFCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)



amino}acetic acid hydrochloride](/img/structure/B13478581.png)
![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)


![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)


![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)


